BenchChemオンラインストアへようこそ!

6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide

Metabolite Identification LC-MS/MS Quantitation Structural Confirmation

High-purity secondary etoricoxib metabolite standard (N1'-oxide) for accurate LC-MS/MS quantification. Unlike M1/M2, its unique 6'-hydroxymethyl + 1'-N-oxide structure confers distinct retention, preventing co-elution and peak misidentification. Essential for CYP3A4 metabolism studies, impurity profiling, and ANDA submission support. Generic substitution invalid—only this authenticated standard resolves the secondary pathway.

Molecular Formula C₁₈H₁₅ClN₂O₄S
Molecular Weight 390.84
CAS No. 570394-08-0
Cat. No. B1145811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide
CAS570394-08-0
Synonyms5-Chloro-6’-(hydroxymethyl)-3-(4-(methylsulfonyl)phenyl)-[2,3’-bipyridine] 1’-Oxide;  5-Chloro-3-[4-(methylsulfonyl)phenyl]-[2,3’-bipyridine]-6’-methanol 1’-Oxide; 
Molecular FormulaC₁₈H₁₅ClN₂O₄S
Molecular Weight390.84
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=C[N+](=C(C=C3)CO)[O-]
InChIInChI=1S/C18H15ClN2O4S/c1-26(24,25)16-6-3-12(4-7-16)17-8-14(19)9-20-18(17)13-2-5-15(11-22)21(23)10-13/h2-10,22H,11H2,1H3
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide (CAS 570394-08-0): Analytical Reference Standard for Etoricoxib Metabolism


6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide (CAS 570394-08-0), also known as 6'-hydroxymethyl etoricoxib N1'-oxide, is a secondary metabolite of the selective cyclooxygenase-2 (COX-2) inhibitor etoricoxib, formed via sequential 6'-methylhydroxylation and 1'-N-oxidation of the parent drug [1]. This compound, with a molecular weight of 390.8 g/mol and formula C₁₈H₁₅ClN₂O₄S, is primarily utilized as a high-purity analytical reference standard for the identification and quantification of etoricoxib metabolites in biological matrices and as a specified impurity marker in pharmaceutical quality control [2][3].

Why 6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide Cannot Be Replaced by Other Etoricoxib Metabolites


Generic substitution among etoricoxib metabolites is scientifically invalid due to their distinct structural modifications, divergent metabolic origins, and specific analytical utility. While etoricoxib (parent) and 6'-hydroxymethyl etoricoxib (CAS 349536-41-0) are primary oxidation products [1], 6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide is a secondary metabolite requiring sequential N-oxidation [2]. This unique structural feature—the combination of a 6'-hydroxymethyl group and a 1'-N-oxide moiety—confers distinct chromatographic retention properties and ionization characteristics in LC-MS/MS assays . Consequently, using a different metabolite standard (e.g., M1 or M2) would lead to misidentification of peaks and inaccurate quantification of this specific metabolic pathway, compromising the validity of pharmacokinetic and metabolism studies .

Quantitative Evidence for Selecting 6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide Over Related Compounds


Unique Structural Identity Confirmed by Exact Mass and Formula Differentiating from Primary Metabolites

6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide is a structurally distinct secondary metabolite of etoricoxib, characterized by the presence of both a 6'-hydroxymethyl and a 1'-N-oxide group. This differentiates it from the primary metabolite 6'-hydroxymethyl etoricoxib (M2; CAS 349536-41-0), which lacks the N-oxide [1]. The target compound's exact monoisotopic mass of 390.0642 Da and molecular formula C₁₈H₁₅ClN₂O₄S are verifiable by high-resolution mass spectrometry, providing unambiguous identification [2]. In contrast, M2 has a molecular formula of C₁₈H₁₅ClN₂O₃S and a mass of 374.0492 Da [3].

Metabolite Identification LC-MS/MS Quantitation Structural Confirmation

Minor Metabolic Pathway Abundance in Human Excretion Profiling

In a human mass balance study using [¹⁴C]etoricoxib, the 1'-N-oxide derivative of 6'-hydroxymethyl-etoricoxib (the target compound) was detected as a minor metabolite in excreta, accounting for ≤10% of total administered radioactivity [1]. This is in contrast to the major metabolite, 6'-carboxylic acid derivative, which constituted ≥65% of total radioactivity [1]. Furthermore, the primary pathway of 6'-methylhydroxylation (forming M2) is more extensive than 1'-N-oxidation, with the N-oxide pathway being relatively minor [2][3].

Pharmacokinetics ADME Studies Mass Balance

Lack of Significant COX-2 Inhibitory Activity as Confirmed by In Vitro Whole Blood Assay

An in vitro whole blood assay demonstrated that none of the metabolites of etoricoxib, including the N-oxide and hydroxymethyl derivatives, exhibit significant inhibition of COX-1 or contribute meaningfully to COX-2 inhibition [1]. This finding is corroborated by data showing that the simple N-oxide metabolite (etoricoxib N1'-oxide; CAS 325855-74-1) does not inhibit COX-1 or significantly inhibit COX-2 . By contrast, the parent drug, etoricoxib, is a potent and selective COX-2 inhibitor with an IC₅₀ value of 1.1 μM against COX-2 in human whole blood assays and a 106-fold selectivity over COX-1 [2].

COX-2 Inhibition Pharmacology Metabolite Activity

Primary Application Scenarios for 6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide in Analytical and Pharmaceutical Development


Certified Reference Standard for LC-MS/MS Quantitation of Etoricoxib Metabolites in Pharmacokinetic Studies

As a high-purity, structurally characterized analytical standard, this compound is essential for developing and validating robust LC-MS/MS methods to quantify the secondary metabolite pathway of etoricoxib in plasma and urine. Its distinct mass and chromatographic behavior ensure accurate identification and prevent co-elution with the major M2 metabolite [1]. This is critical for generating precise ADME data required for regulatory submissions, including ANDA filings .

Impurity Marker and System Suitability Standard in Pharmaceutical Quality Control

This compound serves as a specified impurity standard for etoricoxib drug substance and product analysis via HPLC. Its use as a system suitability standard ensures the chromatographic system's ability to resolve this known process-related or degradant impurity from the active pharmaceutical ingredient, thereby confirming the specificity of the QC method [2]. The low abundance of this metabolite in vivo (≤10% of dose) necessitates a dedicated, high-purity reference for accurate quantification of impurities at low levels [1].

In Vitro Metabolism Studies for CYP3A4 Phenotyping and Drug-Drug Interaction Assessment

Given that the parent drug etoricoxib is metabolized by CYP3A4, this secondary N-oxide metabolite is a key marker for CYP3A4 activity. Incubation of etoricoxib with human liver microsomes or recombinant CYP enzymes in the presence of this authentic standard allows researchers to accurately quantify the formation of this specific metabolic product, enabling precise enzyme kinetic studies and drug-drug interaction (DDI) risk assessment [3].

Quote Request

Request a Quote for 6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.